5-HT2 agonist-1

5-HT2C Subtype selectivity IC50

5-HT2 agonist-1 (also referred to as Compound is a synthetic serotonergic ligand that activates the 5-HT2A, 5-HT2B, and 5-HT2C receptor subtypes. It is supplied as a hydrochloride salt (CAS 2708279-78-9) with a molecular weight of 346.85 g/mol and is intended exclusively for research use in depression, addiction, inflammation, and other CNS disorder models.

Molecular Formula C19H23ClN2O2
Molecular Weight 346.8 g/mol
Cat. No. B12393700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-HT2 agonist-1
Molecular FormulaC19H23ClN2O2
Molecular Weight346.8 g/mol
Structural Identifiers
SMILESCN1C=C(C2=C1C=CC=C2O)CCNCC3=CC=CC=C3OC.Cl
InChIInChI=1S/C19H22N2O2.ClH/c1-21-13-15(19-16(21)7-5-8-17(19)22)10-11-20-12-14-6-3-4-9-18(14)23-2;/h3-9,13,20,22H,10-12H2,1-2H3;1H
InChIKeyJDRSVSLEOWVPMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-HT2 agonist-1 (Compound 24, CAS 2708279-78-9): Core Receptor Profile and Procurement-Relevant Potency Data


5-HT2 agonist-1 (also referred to as Compound 24) is a synthetic serotonergic ligand that activates the 5-HT2A, 5-HT2B, and 5-HT2C receptor subtypes . It is supplied as a hydrochloride salt (CAS 2708279-78-9) with a molecular weight of 346.85 g/mol and is intended exclusively for research use in depression, addiction, inflammation, and other CNS disorder models . The compound's core differentiator lies in its subtype‑specific IC50 profile, which distinguishes it from other pan‑5‑HT2 agonists and must be accounted for during assay design and reagent selection.

Why Generic 5-HT2 Agonist Substitution Fails in 5-HT2 agonist-1-Dependent Assays


Substituting 5-HT2 agonist-1 with another pan‑5‑HT2 agonist such as AL‑38022A, CYB210010, or the endogenous ligand 5‑HT introduces substantial variability in subtype potency ratios, off‑target profiles, and in vivo pharmacokinetics [1][2][3]. Because 5‑HT2 agonist-1 exhibits a unique rank order of potency (5‑HT2C > 5‑HT2B > 5‑HT2A), simply replacing it with a compound that has a different selectivity fingerprint—even one that also activates all three subtypes—will alter downstream signaling, functional readouts, and dose‑response relationships. The following quantitative evidence demonstrates exactly where 5‑HT2 agonist‑1 diverges from its closest analogs, making it a non‑interchangeable tool compound for studies that require its specific receptor engagement pattern.

5-HT2 agonist-1 (CAS 2708279-78-9): Head‑to‑Head Quantitative Evidence vs. Closest 5-HT2 Agonist Analogs


5-HT2 agonist-1 Exhibits 5‑fold Higher Potency for 5-HT2C vs. 5-HT2A, a Distinct Subtype Rank Order Differentiating It from AL-38022A

5-HT2 agonist-1 demonstrates a 5.25‑fold greater potency at the 5‑HT2C receptor (IC50 = 1.6 nM) compared to the 5‑HT2A receptor (IC50 = 10 nM) . In contrast, the pan‑5‑HT2 agonist AL‑38022A exhibits a more balanced profile with Ki values of 0.13 nM for 5‑HT2A and 0.8 nM for 5‑HT2C, yielding a 5‑HT2A/5‑HT2C ratio of approximately 0.16 [1]. The opposite rank order and substantially different potency ratios mean these two compounds cannot be used interchangeably in assays where 5‑HT2C‑biased signaling is under investigation.

5-HT2C Subtype selectivity IC50

5-HT2 agonist-1 Provides 5.2‑fold Higher 5-HT2B Potency Than CYB210010, Enabling More Robust 5-HT2B‑Dependent Readouts

5-HT2 agonist-1 exhibits an IC50 of 8.3 nM at the 5-HT2B receptor . CYB210010, a recently disclosed orally bioavailable 5‑HT2 agonist, shows an EC50 of 88 nM at 5‑HT2B, representing a 10.6‑fold lower potency . This difference is critical for experiments that require 5‑HT2B activation at concentrations that do not saturate 5‑HT2A or 5‑HT2C receptors, or for safety pharmacology studies where 5‑HT2B engagement is a liability.

5-HT2B Potency EC50

5-HT2 agonist-1 Displays a Unique 5-HT2B/5-HT2A Potency Ratio of 1.2, Contrasting with the 5‑HT2B‑Sparing Profile of CYB210010 (Ratio 0.047)

The ratio of 5‑HT2B potency to 5‑HT2A potency is 0.83 for 5‑HT2 agonist‑1 (IC50 8.3 nM / 10 nM) . For CYB210010, this ratio is 0.047 (EC50 88 nM / 4.1 nM) . The 17.6‑fold difference in this ratio quantifies the divergent pharmacological fingerprints of these two pan‑5‑HT2 agonists and explains why one cannot substitute for the other without altering the relative contribution of each receptor subtype to the observed response.

5-HT2B selectivity Potency ratio Comparator

5-HT2 agonist-1 Demonstrates 8.4‑fold Higher 5-HT2C Potency Relative to 5-HT2B, a Ratio Distinct from the Endogenous Ligand 5‑HT

5-HT2 agonist-1 shows an IC50 of 1.6 nM at 5‑HT2C and 8.3 nM at 5‑HT2B, yielding a 5‑HT2C/5‑HT2B potency ratio of 0.19 . In contrast, the endogenous agonist 5‑HT has a reported EC50 of 2.8 nM at 5‑HT2C and 3.5 nM at 5‑HT2B (ratio = 0.8) [1]. The 4.2‑fold difference in this ratio indicates that 5‑HT2 agonist-1 will produce a more pronounced 5‑HT2C‑preferring signal relative to 5‑HT2B than 5‑HT itself, a key consideration when using 5‑HT2 agonist-1 to mimic or supersede endogenous tone in ex vivo or in vivo models.

5-HT2C Potency 5-HT baseline

5-HT2 agonist-1 Lacks the In Vivo Pharmacokinetic Characterization Available for CYB210010, Making It a Preferred Tool for In Vitro and Ex Vivo Studies Requiring Pure Receptor Pharmacology

While CYB210010 has been extensively characterized for oral bioavailability, CNS penetration, and long‑acting in vivo pharmacology [1], 5‑HT2 agonist‑1's reported data are limited to in vitro IC50 values with no publicly available in vivo PK or CNS exposure metrics . This absence of in vivo confounding factors makes 5‑HT2 agonist‑1 the cleaner tool for isolated in vitro receptor pharmacology, ex vivo tissue bath experiments, and biochemical assays where systemic exposure variables are undesirable.

In vitro Pharmacokinetics Study design

Optimal Research and Procurement Scenarios for 5-HT2 agonist-1 (CAS 2708279-78-9) Based on Quantitative Evidence


In Vitro 5-HT2C‑Biased Signaling Studies Requiring a Pan‑5‑HT2 Agonist

Use 5-HT2 agonist-1 when the experimental design requires activation of all three 5‑HT2 subtypes but with a pronounced 5‑HT2C bias. The compound's IC50 of 1.6 nM at 5‑HT2C and 10 nM at 5‑HT2A yields a 5‑HT2C/5‑HT2A potency ratio of 0.16, making it particularly suitable for calcium mobilization, β‑arrestin recruitment, or gene expression assays where 5‑HT2C‑driven responses are the primary readout .

Ex Vivo Tissue Bath Experiments Investigating 5-HT2B‑Mediated Contraction

Select 5-HT2 agonist-1 for isolated organ bath studies (e.g., rat stomach fundus or vascular smooth muscle) where robust 5‑HT2B activation is required. With an IC50 of 8.3 nM at 5‑HT2B, the compound is 10.6‑fold more potent than CYB210010 (EC50 = 88 nM) at this subtype, enabling clear concentration‑response curves at lower, more physiologically relevant concentrations [1].

Biochemical Binding Assays Distinguishing 5-HT2 Subtype Contributions

Employ 5-HT2 agonist-1 in radioligand competition binding or fluorescence‑based assays designed to parse the relative contributions of 5‑HT2A, 5‑HT2B, and 5‑HT2C. The compound's distinct rank order of potency (5‑HT2C > 5‑HT2B > 5‑HT2A) provides a unique pharmacological fingerprint that is easily distinguishable from other pan‑agonists like AL‑38022A or 5‑HT, facilitating assay validation and receptor subtype deconvolution [2].

In Vitro Toxicology Screens Assessing 5-HT2B‑Related Safety Liabilities

Use 5-HT2 agonist-1 as a positive control or reference compound in 5‑HT2B‑centric safety pharmacology panels (e.g., valvulopathy risk assessment). Its high 5‑HT2B potency (IC50 = 8.3 nM) relative to 5‑HT2A (10 nM) makes it a more sensitive probe for detecting 5‑HT2B‑mediated effects than 5‑HT2B‑sparing agonists like CYB210010, which would require suprapharmacological concentrations to engage the target [1].

Technical Documentation Hub

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